![molecular formula C20H20N4O5S B2780259 Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 900005-63-2](/img/structure/B2780259.png)
Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Anti-HIV-1 Activity
The synthesis and evaluation of anti-HIV-1 activity of derivatives related to Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate are of significant interest. A study by Novikov et al. (2004) explored the synthesis of new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, revealing that certain derivatives exhibited pronounced inhibitory properties against the type 1 human immunodeficiency virus (HIV-1) in vitro, indicating potential applications in antiviral therapy Novikov, M., Ozerov, A., Sim, O., & Buckheit, R. (2004). Chemistry of Heterocyclic Compounds, 40, 37-42.
Heterocyclic Compound Synthesis
Research by Ihara et al. (2011) on the synthesis of heterocyclic compounds using amidines highlights the chemical versatility of pyrido and pyrimidinone derivatives. This study illustrates the potential of such compounds in creating diverse heterocyclic structures, potentially useful in various scientific and medicinal applications Ihara, S., Soma, T., Yano, D., Aikawa, S., & Yoshida, Y. (2011). Synthetic Communications, 41, 3600 - 3608.
Antifolate Design and Synthesis
Gangjee et al. (2007) explored the design and synthesis of classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR), a key enzyme in cellular metabolism. This research underscores the therapeutic potential of pyrimidin-5-yl derivatives in cancer treatment, demonstrating significant inhibition of human DHFR and tumor cell growth Gangjee, A., Zeng, Y., Talreja, T., McGuire, J., Kisliuk, R., & Queener, S. (2007). Journal of medicinal chemistry, 50 13, 3046-53.
Novel Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study highlights the potential of structurally complex heterocycles in developing new therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules, 25.
Antimicrobial Activity of Pyrimidinone Derivatives
Hossan et al. (2012) investigated the antimicrobial efficacy of a series of pyrimidinone and oxazinone derivatives, showing good antibacterial and antifungal activities. These findings demonstrate the potential of these compounds in addressing resistant microbial infections Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012). Molecules, 17, 13642 - 13655.
properties
IUPAC Name |
ethyl 2-[[2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-4-29-19(27)12-7-5-6-8-13(12)22-15(25)11-30-14-9-10-21-17-16(14)18(26)24(3)20(28)23(17)2/h5-10H,4,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUIVDHXANOUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

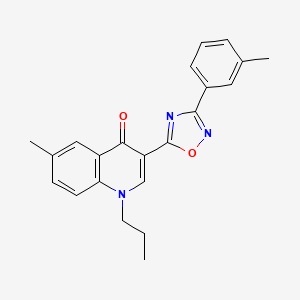
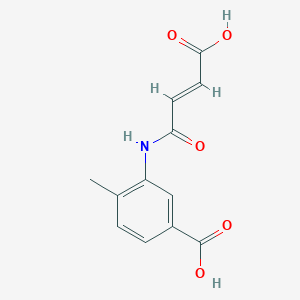
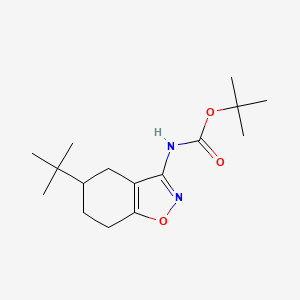
![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)
![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)
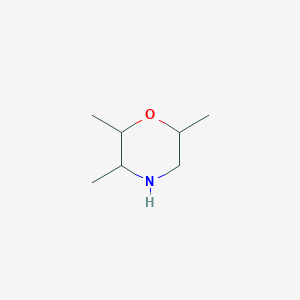
![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)
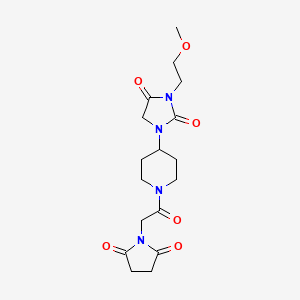
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)
![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)
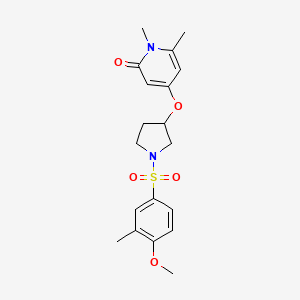
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)